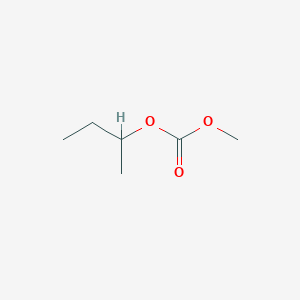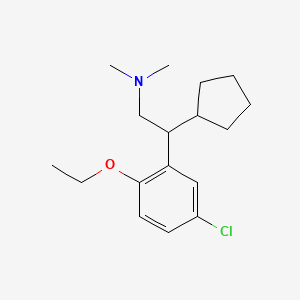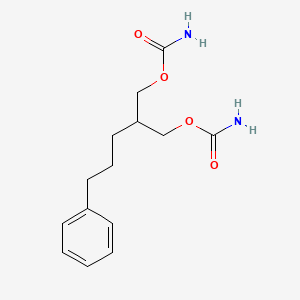
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their stability and versatility in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate without the need for an inert atmosphere . Another approach utilizes aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates .
Industrial Production Methods
Industrial production of carbamates, including 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate, often employs scalable and efficient methods such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method allows for the direct conversion of low-concentration CO2 into carbamates without the need for metal complex catalysts or metal salt additives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors, often through hydrogen bonding and conformational restriction . This allows the compound to exert its effects by stabilizing or inhibiting specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcarbamate: Similar in structure but lacks the additional propyl and diol groups.
Methylcarbamate: A simpler carbamate derivative with different reactivity and applications.
Ethylcarbamate: Another related compound with distinct properties and uses.
Uniqueness
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is unique due to its specific structural features, which confer enhanced stability and versatility in various applications. Its ability to act as a peptide bond surrogate and its potential in drug design make it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
25462-36-6 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-5-phenylpentyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c15-13(17)19-9-12(10-20-14(16)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)(H2,16,18) |
Clé InChI |
DYTUFDFHENBVTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


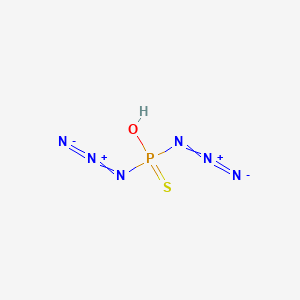
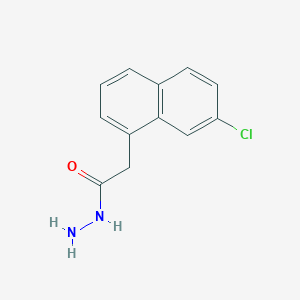
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

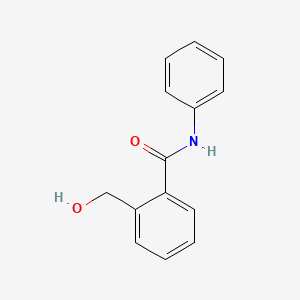
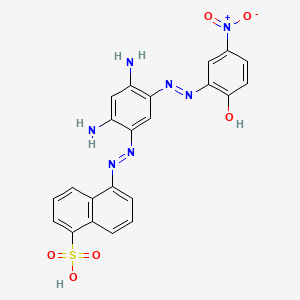
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
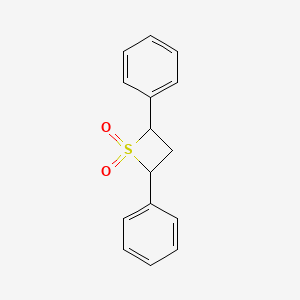
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
